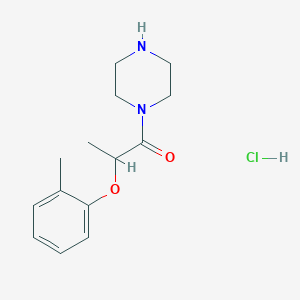

2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Vue d'ensemble

Description

2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, also known as MPHP, is a synthetic cathinone that belongs to the substituted cathinone family. It was first synthesized in 2011 and has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, the scientific community has also been interested in studying MPHP for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Researchers have synthesized various derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, investigating their antidepressant and antianxiety activities through different behavioral tests. These compounds, including the target molecule, have shown promising results in reducing immobility times and demonstrating significant antianxiety activity, suggesting potential therapeutic applications in mental health disorders (J. Kumar et al., 2017).

Cardiovascular Activity

Another study focused on the synthesis of 1,4-substituted piperazine derivatives and their alpha-adrenoceptors affinity, as well as alpha 1-adrenoceptor antagonistic properties. This research indicates that certain derivatives can significantly influence cardiovascular activity by displacing prazosin from cortical binding sites and exhibiting antagonistic activity against phenylephrine-induced contraction in isolated rat aorta, pointing towards potential applications in cardiovascular disease management (H. Marona et al., 2011).

Anticancer Activity

A novel heterocyclic compound was synthesized and evaluated for its in vitro anticancer activities against human bone cancer cell lines. This study not only highlights the compound's promising anticancer potential but also uses molecular docking to investigate its possible antiviral activities, showcasing the molecule's versatility in therapeutic applications (G. Lv et al., 2019).

Antihypertensive and Antiarrhythmic Activities

Research into xanthone derivatives containing piperazine moieties has unveiled compounds with significant electrocardiographic, anti-arrhythmic, and antihypertensive activity. These findings are crucial for developing new therapeutic agents targeting cardiovascular disorders, demonstrating the chemical's potential in creating dual antihypertensive agents (H. Marona et al., 2008).

Serotonin Receptor Agonist Properties

A study on 1-(m-Trifluoromethylphenyl)-piperazine revealed its inhibitory action on the specific binding of tritiated serotonin to rat brain membranes, indicating its function as a serotonin receptor agonist. This suggests potential applications in treating disorders related to serotonin dysregulation, further highlighting the compound's significance in neurological and psychiatric research (R. Fuller et al., 1978).

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-5-3-4-6-13(11)18-12(2)14(17)16-9-7-15-8-10-16;/h3-6,12,15H,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHZMOADSAFRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride | |

CAS RN |

1334148-90-1 | |

| Record name | 1-Propanone, 2-(2-methylphenoxy)-1-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)